molecular formula C8H16O B14628937 3-Hepten-1-ol, 6-methyl-, (3Z)- CAS No. 56095-68-2

3-Hepten-1-ol, 6-methyl-, (3Z)-

Cat. No.: B14628937
CAS No.: 56095-68-2
M. Wt: 128.21 g/mol
InChI Key: ORDORPRDJRJHON-ARJAWSKDSA-N
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Description

Properties

CAS No.

56095-68-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-6-methylhept-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3-

InChI Key

ORDORPRDJRJHON-ARJAWSKDSA-N

Isomeric SMILES

CC(C)C/C=C\CCO

Canonical SMILES

CC(C)CC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hepten-1-ol, 6-methyl-, (3Z)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-methyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic processes may be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Hepten-1-ol, 6-methyl-, (3Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hepten-1-ol, 6-methyl-, (3Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hepten-1-ol, 6-methyl-, (3Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond may participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(3Z)-6-Methyl-3-hepten-1-ol 1708-81-2 C₇H₁₄O 114.1855 (Z)-3 double bond, 6-methyl group
(Z)-3-Hexen-1-ol (Leaf alcohol) 928-96-1 C₆H₁₂O 100.1589 Shorter chain (C6), (Z)-3 double bond
6-Methyl-5-hepten-1-ol 13175-35-4 C₈H₁₆O 128.215 Double bond at 5-position, 6-methyl group
(3Z)-3-Hepten-1-ol acetate 1576-78-9 C₉H₁₆O₂ 156.22 Acetylated derivative of (3Z)-3-hepten-1-ol

Physical and Chemical Properties

Table 2: Comparative Properties
Property (3Z)-6-Methyl-3-hepten-1-ol (Z)-3-Hexen-1-ol 6-Methyl-5-hepten-1-ol (3Z)-3-Hepten-1-ol acetate
Boiling Point Not reported (estimated higher than hexenol) 156–158°C ~180°C (estimated) ~200°C (estimated)
Volatility Detected in pyrolysis High (plant VOC) Moderate Lower (ester derivative)
Solubility Likely low in water Slightly soluble Low Insoluble in water
Reactivity Oxidizable to ketones Prone to oxidation Steric hindrance at C5 Hydrolyzes to parent alcohol

Key Observations :

  • Chain Length and Volatility : The shorter-chain (Z)-3-Hexen-1-ol is more volatile, making it a common plant-emitted VOC . The methyl group in 6-Methyl-5-hepten-1-ol increases molecular weight, reducing volatility .
  • Functional Group Effects : The acetate derivative ((3Z)-3-Hepten-1-ol acetate) exhibits lower reactivity due to esterification, enhancing stability .

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